molecular formula C17H11BrO5 B2547968 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 637753-75-4

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No. B2547968
CAS RN: 637753-75-4
M. Wt: 375.174
InChI Key: XDANMVGBNRBXPG-WCSRMQSCSA-N
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Description

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H11BrO5 and its molecular weight is 375.174. The purity is usually 95%.
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Scientific Research Applications

Quantum Information Processing

The development of quantum information science has led to interest in novel molecule-based quantum materials. Researchers have synthesized several bromo-substituted trityl radicals and characterized their spin relaxation properties using X-band pulsed electron paramagnetic resonance . These radicals exhibit enhanced coherence time compared to their chloro-substituted analogues. The long coherence time of bromo-substituted trityl radicals suggests their potential as molecule-based quantum materials for applications in quantum information processing.

Supramolecular Chemistry

Supramolecular assemblies based on bromo-substituted benzofuran derivatives can be designed for specific functions. These include host-guest systems, molecular recognition, and self-assembly.

properties

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO5/c18-11-3-9(17-10(4-11)7-21-8-22-17)5-15-16(20)13-2-1-12(19)6-14(13)23-15/h1-6,19H,7-8H2/b15-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDANMVGBNRBXPG-WCSRMQSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)O)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

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